Propyl 4-hexynoate

Description

Propyl 4-hydroxybenzoate (CAS No. 94-13-3), commonly known as propyl paraben, is a synthetic ester of para-hydroxybenzoic acid. Its molecular formula is C₁₀H₁₂O₃, with a molecular weight of 180.21 g/mol . It is widely used as a preservative in cosmetics, pharmaceuticals, and food due to its antimicrobial properties. Key physico-chemical properties include:

- Solubility: Slightly soluble in water, highly soluble in ethanol and acetone.

- Stability: Stable under typical storage conditions but hydrolyzes under strong acidic or alkaline conditions.

- Regulatory Status: Listed in databases such as the EPA ChemView and EFSA, with safety assessments under ongoing review .

Properties

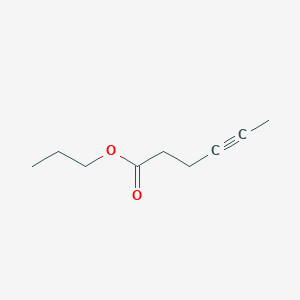

CAS No. |

501009-54-7 |

|---|---|

Molecular Formula |

C9H14O2 |

Molecular Weight |

154.21 g/mol |

IUPAC Name |

propyl hex-4-ynoate |

InChI |

InChI=1S/C9H14O2/c1-3-5-6-7-9(10)11-8-4-2/h4,6-8H2,1-2H3 |

InChI Key |

PSBWUHSLZKWEBI-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)CCC#CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl 4-hexynoate can be synthesized through the esterification reaction between propanol and 4-hexynoic acid. The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, and heat to proceed efficiently. The hydroxyl group from the propanol reacts with the carboxyl group from the 4-hexynoic acid to produce water and form the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques to separate the desired ester from by-products.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-hexynoate undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, reverting to propanol and 4-hexynoic acid.

Reduction: The triple bond in the compound can be reduced to a double or single bond using hydrogenation reactions with catalysts like palladium on carbon.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the alkoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis uses strong acids like hydrochloric acid, while basic hydrolysis (saponification) uses bases like sodium hydroxide.

Reduction: Hydrogen gas and palladium on carbon are common reagents for hydrogenation.

Substitution: Nucleophiles such as amines or alcohols can be used under appropriate conditions to achieve substitution.

Major Products

Hydrolysis: Produces propanol and 4-hexynoic acid.

Reduction: Produces propyl 4-hexenoate or propyl hexanoate, depending on the extent of reduction.

Substitution: Produces various substituted esters depending on the nucleophile used.

Scientific Research Applications

Propyl 4-hexynoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to introduce ester and alkyne functionalities into molecules.

Biology: Studied for its potential biological activities and interactions with enzymes and proteins.

Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the alkyne group.

Mechanism of Action

The mechanism of action of propyl 4-hexynoate involves its interaction with various molecular targets, primarily through its ester and alkyne groups. The ester group can undergo hydrolysis, releasing propanol and 4-hexynoic acid, which can further participate in biochemical pathways. The alkyne group can interact with enzymes and proteins, potentially inhibiting or modifying their activity.

Comparison with Similar Compounds

Recommendations for Future Research :

- Investigate the environmental impact of propyl paraben degradation products.

- Explore synergies between parabens and natural preservatives to reduce concentration-dependent toxicity.

Q & A

Basic Research Questions

Q. How can researchers design a robust experimental protocol for synthesizing Propyl 4-hexynoate?

- Methodological Answer : Begin with a literature review to identify existing synthesis routes (e.g., esterification of 4-hexynoic acid with propanol). Optimize reaction conditions (temperature, catalyst type, molar ratios) using fractional factorial design to isolate critical variables. Ensure reproducibility by documenting purification steps (e.g., distillation, chromatography) and validating purity via NMR and GC-MS . For novel pathways, include control experiments to rule out side reactions and validate intermediates through spectroscopic characterization .

Q. What analytical techniques are essential for characterizing this compound in laboratory settings?

- Methodological Answer : Use a combination of spectroscopic methods:

- IR spectroscopy : Confirm ester carbonyl (~1740 cm⁻¹) and alkyne (~2100 cm⁻¹) functional groups.

- NMR (¹H and ¹³C) : Assign proton environments (e.g., propyl chain integration, alkyne proton absence due to symmetry) and carbon shifts (e.g., ester carbonyl at ~165–175 ppm).

- GC-MS : Quantify purity and identify degradation products.

Cross-validate results with reference standards and report deviations using error margins (e.g., ±0.1 ppm for NMR) .

Q. How should researchers address discrepancies in reported physicochemical properties of this compound?

- Methodological Answer : Conduct comparative studies under standardized conditions (e.g., IUPAC-recommended methods for boiling point determination). Analyze potential sources of error (e.g., impurities, calibration drift) and perform statistical tests (t-test, ANOVA) to evaluate significance of discrepancies . Report findings with confidence intervals and contextualize against prior literature .

Advanced Research Questions

Q. What strategies can resolve contradictions in catalytic efficiency data for this compound synthesis?

- Methodological Answer :

- Systematic error analysis : Audit instrumentation (e.g., GC calibration) and procedural consistency (e.g., inert atmosphere maintenance).

- Meta-analysis : Aggregate datasets from multiple studies using PRISMA guidelines to identify outliers or methodological biases .

- Mechanistic studies : Use DFT calculations or isotopic labeling to probe reaction pathways, clarifying discrepancies in turnover frequencies .

Document all assumptions and limitations in error propagation models .

Q. How can researchers optimize solvent systems for this compound in green chemistry applications?

- Methodological Answer :

- Solvent screening : Test bio-derived solvents (e.g., ethyl lactate) against traditional options (THF, DCM) using Hansen solubility parameters.

- Lifecycle assessment (LCA) : Quantify environmental impact (E-factor, atom economy) and correlate with reaction yield.

- Machine learning : Train models on solvent-performance datasets to predict optimal conditions for scalability .

Validate findings with triplicate runs and report solvent recovery rates .

Q. What advanced statistical methods are appropriate for analyzing structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer :

- Multivariate analysis : Apply PCA or PLS regression to correlate structural descriptors (e.g., logP, dipole moment) with bioactivity.

- Bayesian inference : Model uncertainty in SAR predictions, especially for low-data regimes.

- Validation : Use k-fold cross-validation to avoid overfitting and confirm external predictability with a holdout dataset .

Transparently report hyperparameters and software tools (e.g., R, Python libraries) .

Data Reporting and Reproducibility

Q. How should researchers document this compound experimental data to ensure reproducibility?

- Methodological Answer :

- Metadata : Include raw data (e.g., NMR spectra, chromatograms), instrument settings, and environmental conditions (humidity, temperature).

- Statistical transparency : Provide SD/SE values, sample size justifications, and p-values for hypothesis testing.

- Code sharing : Upload scripts for data analysis (e.g., Python notebooks) to repositories like Zenodo .

Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite datasets using DOIs .

Q. What ethical considerations apply to studies involving this compound in biological systems?

- Methodological Answer :

- Toxicity screening : Conduct in vitro assays (e.g., Ames test) before in vivo studies.

- Ethics approval : Submit protocols to institutional review boards (IRBs) for human-derived samples or animal models .

- Conflict of interest : Disclose funding sources (e.g., industry partnerships) that may bias interpretations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.